3,3'-Diindolylmethane

Prostate Cancer Androgen Receptor Hormone-Dependent Neoplasia

Choose 3,3'-Diindolylmethane (DIM, CAS 1968-05-4) as your definitive tool for androgen receptor antagonism. Unlike the unstable precursor I3C, DIM is a pharmacologically distinct, rigid, symmetric molecule that acts as a direct AR antagonist with a defined IC50 of 10 µM in reporter assays. For in vivo studies demanding consistent pharmacokinetics, insist on the absorption-enhanced BR-DIM formulation with well-characterized human PK parameters (e.g., Cmax 104 ng/mL at 200 mg). Its selective CaV3.3 channel inhibition (IC50 2.09 µM) makes it valuable for excitability research. Insist on a characterized, pure dimer—eliminate the variability of acid-catalyzed conversion.

Molecular Formula C17H14N2
Molecular Weight 246.31 g/mol
CAS No. 1968-05-4
Cat. No. B526164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Diindolylmethane
CAS1968-05-4
Synonyms2,2'-methylenebis(1H-indole)
3,3'-diindolylmethane
diindolylmethane
Molecular FormulaC17H14N2
Molecular Weight246.31 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC3=CNC4=CC=CC=C43
InChIInChI=1S/C17H14N2/c1-3-7-16-14(5-1)12(10-18-16)9-13-11-19-17-8-4-2-6-15(13)17/h1-8,10-11,18-19H,9H2
InChIKeyVFTRKSBEFQDZKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 5 g / 20 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





3,3'-Diindolylmethane (DIM, CAS 1968-05-4): Chemopreventive Indole Dimer with Defined Multi-Target Pharmacology


3,3'-Diindolylmethane (DIM) is the primary acid-catalyzed dimerization product of indole-3-carbinol (I3C), a glucosinolate-derived phytochemical abundant in cruciferous vegetables [1]. It is a small-molecule heterocyclic compound (C₁₇H₁₄N₂, MW 246.3 g/mol) that functions as a pleiotropic signaling modulator in mammalian systems [2]. DIM is not merely a metabolite but a distinct chemical entity that exhibits direct binding and functional antagonism at the androgen receptor (AR), as well as agonist activity at the aryl hydrocarbon receptor (AhR) [3]. Its biological activity is complemented by a complex, recently elucidated human metabolic fate involving Phase I and Phase II conjugation [4].

Why Indole-3-Carbinol (I3C) Cannot Be Substituted for DIM in Preclinical and Clinical Research


The interchange of indole-3-carbinol (I3C) and 3,3'-diindolylmethane (DIM) is a common but critical experimental flaw due to their fundamentally distinct chemical and biological properties. While DIM is the primary acid-catalyzed dimer of I3C, they are not pharmacologically equivalent. Structural analyses reveal that DIM's methylene bridge confers a rigid, symmetric conformation with significant steric hindrance, in stark contrast to the flexible and disordered hydroxymethyl group of I3C [1]. This translates to divergent receptor interactions; for example, DIM acts as a direct antagonist of the androgen receptor (AR), whereas I3C's activity on AR is less well-defined and may be indirect [2]. Furthermore, human pharmacokinetic data demonstrate that DIM is itself extensively metabolized into distinct, active mono- and di-hydroxylated species after oral administration, whereas I3C is an unstable precursor that requires gastric conversion to yield DIM and other oligomers, leading to variable and unpredictable systemic exposure to active compounds [3].

Quantitative Differentiation of 3,3'-Diindolylmethane (DIM) from Structural Analogs and Precursors


Direct Androgen Receptor (AR) Antagonism: DIM vs. I3C and DIM Derivatives

DIM acts as a direct, competitive antagonist of the androgen receptor (AR), a mechanism not clearly established for its precursor, I3C, or several synthetic derivatives. In a head-to-head comparison using a luciferase reporter assay in CV-1 cells, DIM inhibited dihydrotestosterone (DHT)-induced AR transactivation with an IC50 of 10 µM [1]. In contrast, its oxidized derivative, 3,3′-Diindolylmethanone (DIM-one), did not display significant AR antagonist activity in the same assay [1]. This demonstrates that the methylene bridge of DIM is essential for its AR antagonism, a functional group not present in I3C and altered in DIM-one.

Prostate Cancer Androgen Receptor Hormone-Dependent Neoplasia

Selective Blockade of T-Type Calcium Channels (CaV3.x): DIM vs. Synthetic Derivative DIM-one

DIM and its synthetic derivative DIM-one exhibit differential selectivity profiles against T-type voltage-gated calcium channel isoforms. A FLIPR cell-based assay quantified that DIM is a more potent inhibitor of the CaV3.3 channel (IC50 = 2.09 µM) compared to DIM-one (IC50 = 9.07 µM) [1]. Electrophysiological characterization confirmed this trend, with DIM inhibiting CaV3.3 inward current with an IC50 of 9.63 µM, whereas DIM-one more potently blocked CaV3.1 (IC50 = 1.53 µM) [1]. This demonstrates that a single oxidation at the methylene bridge fundamentally alters channel isoform selectivity.

Ion Channel Pharmacology Cancer Cell Proliferation Neurological Research

Human Oral Bioavailability: BR-DIM Formulation vs. Unformulated DIM and I3C

The procurement of DIM for in vivo or clinical studies necessitates a formulation with demonstrated human bioavailability. Unformulated, crystalline DIM is poorly absorbed. An absorption-enhanced formulation (BioResponse DIM, BR-DIM) has been characterized in human pharmacokinetic studies. A single 200 mg oral dose of BR-DIM produced a mean maximum plasma concentration (Cmax) of 104 ng/mL and an area under the curve (AUC) of 553 h·ng/mL [1]. In contrast, administration of the precursor I3C leads to highly variable and often undetectable levels of plasma DIM, as its conversion is dependent on gastric pH and individual microbiota [2]. Furthermore, increasing the BR-DIM dose from 200 mg to 300 mg did not result in a proportional increase in Cmax (108 ng/mL) or AUC (532 h·ng/mL), indicating saturation of absorption at the higher dose [1].

Clinical Pharmacology Pharmacokinetics Drug Formulation

Metabolic Fate and Bioactivation: DIM Metabolites vs. Parent Compound

The biological activity of DIM in vivo is not solely attributable to the parent compound. A recent human study demonstrated that after one week of oral dosing with BR-DIM (2 × 150 mg capsules daily), extensive Phase I and Phase II metabolism occurs, producing two monohydroxylated and one dihydroxylated metabolite detectable in plasma and urine as sulfate and glucuronide conjugates [1]. Critically, one identified monohydroxylated metabolite, 3-((1H-indole-3-yl)methyl)indolin-2-one, exhibited greater potency and efficacy as an aryl hydrocarbon receptor (AhR) agonist compared to the parent DIM in a XRE-luciferase reporter assay using Hepa1 cells [1]. This finding directly contradicts previous assumptions that DIM's pharmacology is mediated solely by the parent molecule.

Drug Metabolism Pharmacodynamics Toxicology

High-Confidence Application Scenarios for 3,3'-Diindolylmethane (DIM) Based on Quantitative Evidence


Investigating Androgen Receptor (AR) Signaling in Prostate Cancer Models

DIM is the definitive compound of choice for experiments requiring direct AR antagonism. Its defined IC50 of 10 µM in a reporter assay [1] allows for precise dosing in cell culture models of prostate cancer (e.g., LNCaP cells) to study AR-dependent gene expression, proliferation, and crosstalk with other pathways. Using I3C or DIM-one in this context would not replicate the AR blockade, potentially leading to misinterpretation of results.

Elucidating CaV3.3 T-Type Calcium Channel-Mediated Processes

For pharmacological studies focused on the CaV3.3 isoform, DIM serves as a more potent and selective tool than its oxidized analog DIM-one. With an IC50 of 2.09 µM in a cell-based assay [1], DIM can be used to probe the role of CaV3.3 in cellular excitability, proliferation, and differentiation in relevant cell types, including cancer and neuronal cells. Its selectivity profile (weaker activity at CaV3.1 and CaV3.2) makes it a valuable comparator to broader T-type channel blockers.

Conducting In Vivo Preclinical Studies Requiring Reproducible Systemic Exposure

For any animal model or clinical trial where consistent pharmacokinetics are paramount, the absorption-enhanced BioResponse DIM (BR-DIM) formulation is required. Its human PK parameters (e.g., Cmax of 104 ng/mL at 200 mg) are well-defined [1], enabling dose-response correlations. This contrasts sharply with the highly variable and unpredictable exposure achieved by administering the precursor I3C or unformulated DIM, which can confound interpretation of in vivo efficacy or toxicity data.

Studying Aryl Hydrocarbon Receptor (AhR) Biology with Consideration of Metabolism

While DIM is an AhR agonist, its active metabolites contribute significantly to this effect in vivo. Therefore, in vivo studies of AhR activation (e.g., CYP1A1 induction) should utilize the BR-DIM formulation to account for the bioactivation process [2]. Conversely, in vitro experiments seeking to isolate the direct effects of the parent compound should include controls with key metabolites (like the monohydroxylated derivative) to dissect the contributions of different molecular species to the overall AhR transcriptional response.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3'-Diindolylmethane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.